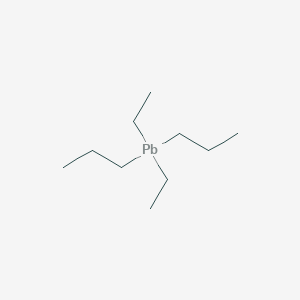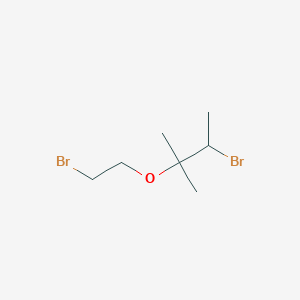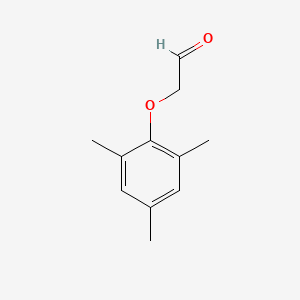
Diethyl(dipropyl)plumbane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl(dipropyl)plumbane is an organolead compound with the chemical formula Pb(C2H5)2(C3H7)2 It is a member of the organometallic compounds, which are characterized by the presence of a metal-carbon bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(dipropyl)plumbane typically involves the reaction of lead(IV) chloride with diethyl and dipropyl Grignard reagents. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the reaction rate. The general reaction can be represented as follows:
PbCl4+2C2H5MgBr+2C3H7MgBr→Pb(C2H5)2(C3H7)2+4MgBrCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Diethyl(dipropyl)plumbane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead(IV) oxide and corresponding alkyl radicals.
Reduction: Reduction reactions can convert this compound to lead(II) compounds.
Substitution: The alkyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Lead(IV) oxide and alkyl radicals.
Reduction: Lead(II) compounds and corresponding alkyl groups.
Substitution: New organolead compounds with different functional groups.
Scientific Research Applications
Diethyl(dipropyl)plumbane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organolead compounds and as a reagent in organic synthesis.
Biology: Studies have explored its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to investigate its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of lead-based materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of diethyl(dipropyl)plumbane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with sulfur-containing amino acids in proteins, leading to changes in protein structure and function. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Tetraethyllead: Another organolead compound with four ethyl groups.
Tetramethyllead: An organolead compound with four methyl groups.
Diethyllead dichloride: A compound with two ethyl groups and two chloride ions.
Uniqueness
Diethyl(dipropyl)plumbane is unique due to its mixed alkyl groups (ethyl and propyl), which confer distinct chemical and physical properties compared to other organolead compounds
Properties
CAS No. |
3440-77-5 |
|---|---|
Molecular Formula |
C10H24Pb |
Molecular Weight |
351 g/mol |
IUPAC Name |
diethyl(dipropyl)plumbane |
InChI |
InChI=1S/2C3H7.2C2H5.Pb/c2*1-3-2;2*1-2;/h2*1,3H2,2H3;2*1H2,2H3; |
InChI Key |
BBCKAZXYKNZQGS-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Pb](CC)(CC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2,5-dioxo-3-(2-sulfanylideneimidazolidin-1-yl)pyrrolidin-1-yl]benzoic Acid](/img/structure/B14146289.png)






![(2S)-2-[2-(cyclohexen-1-yl)ethylcarbamoylamino]-4-methylpentanoic acid](/img/structure/B14146338.png)

![2-(Acetyloxy)-1-[1,2-di(acetyloxy)ethyl]-3,3-di(ethylthio)propyl acetate](/img/structure/B14146345.png)

![N'-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide](/img/structure/B14146349.png)

![Thieno[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl-, 4-acetate, (3aR,6aS)-](/img/structure/B14146365.png)
